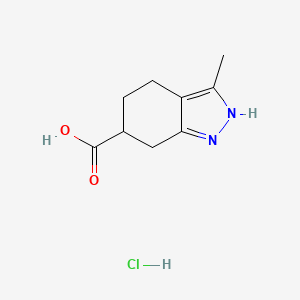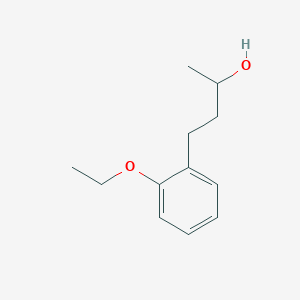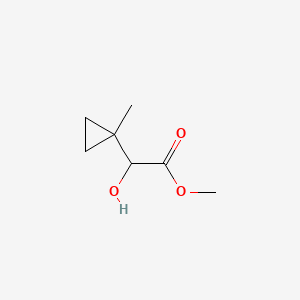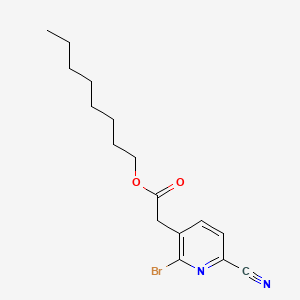
Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate is an organic compound with the molecular formula C16H21BrN2O2. This compound is characterized by the presence of a pyridine ring substituted with bromine and cyano groups, and an octyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate typically involves the esterification of 2-(2-bromo-6-cyanopyridin-3-yl)acetic acid with octanol. The reaction is usually catalyzed by an acid such as p-toluene sulfonic acid and carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
- Substituted pyridine derivatives
- Amines or carboxylic acids from the reduction or oxidation of the cyano group
- Carboxylic acids and alcohols from ester hydrolysis
Wissenschaftliche Forschungsanwendungen
Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate involves its interaction with specific molecular targets. The bromine and cyano groups in the pyridine ring can form strong interactions with various biological macromolecules, influencing their function. The ester group can also undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-6-bromopyridine: Similar pyridine ring structure with bromine substitution.
Octyl cyanoacetate: Similar ester group with a cyano substitution.
2-Octyl cyanoacrylate: Similar ester and cyano groups but different overall structure.
Uniqueness
Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate is unique due to the combination of its bromine, cyano, and octyl ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C16H21BrN2O2 |
|---|---|
Molekulargewicht |
353.25 g/mol |
IUPAC-Name |
octyl 2-(2-bromo-6-cyanopyridin-3-yl)acetate |
InChI |
InChI=1S/C16H21BrN2O2/c1-2-3-4-5-6-7-10-21-15(20)11-13-8-9-14(12-18)19-16(13)17/h8-9H,2-7,10-11H2,1H3 |
InChI-Schlüssel |
UYGPUPMZYLEGAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CC1=C(N=C(C=C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


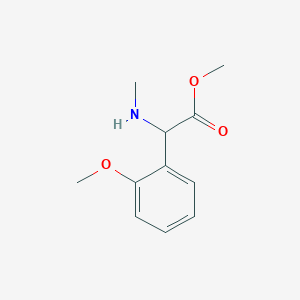

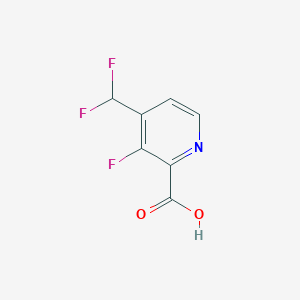
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
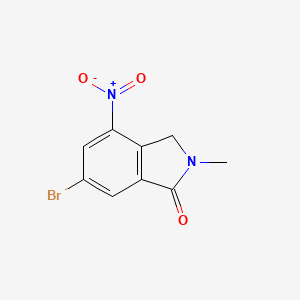
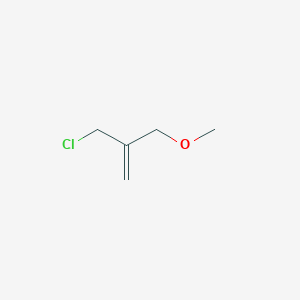
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)
